molecular formula C11H5NO3 B11901234 Furo[3,4-c]quinoline-1,3-dione CAS No. 4945-20-4

Furo[3,4-c]quinoline-1,3-dione

Cat. No.: B11901234
CAS No.: 4945-20-4
M. Wt: 199.16 g/mol
InChI Key: HHSFODPMAPTFQF-UHFFFAOYSA-N
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Description

Furo[3,4-c]quinoline-1,3-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system that includes a furan ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo[3,4-c]quinoline-1,3-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under oxidative conditions. For instance, the reaction of isatins with β-ketoamides in the presence of ethylenediamine diacetate (EDDA) as a catalyst can yield this compound derivatives . Another method involves the oxidative annulation followed by dehydrogenation and N-demethylation using cerium(IV) oxide (CeO2) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Furo[3,4-c]quinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and cerium(IV) oxide (CeO2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative annulation can lead to the formation of fused tetrahydroisoquinolines .

Scientific Research Applications

Furo[3,4-c]quinoline-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which furo[3,4-c]quinoline-1,3-dione exerts its effects is primarily through the inhibition of specific enzymes. For example, it inhibits tyrosyl-DNA phosphodiesterase 2 (TDP2), which plays a crucial role in DNA repair processes . By inhibiting this enzyme, the compound can induce DNA damage in cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Uniqueness: Furo[3,4-c]quinoline-1,3-dione is unique due to its specific ring fusion pattern and the presence of both furan and quinoline moieties

Properties

CAS No.

4945-20-4

Molecular Formula

C11H5NO3

Molecular Weight

199.16 g/mol

IUPAC Name

furo[3,4-c]quinoline-1,3-dione

InChI

InChI=1S/C11H5NO3/c13-10-7-5-12-8-4-2-1-3-6(8)9(7)11(14)15-10/h1-5H

InChI Key

HHSFODPMAPTFQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)OC3=O

Origin of Product

United States

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